The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is associated with the identifier 16234-48-3. Its classification falls under the category of thienopyrimidine derivatives, which are known for their biological activity, particularly in enzyme inhibition and potential therapeutic applications.
The synthesis of 1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine typically involves cyclization reactions starting from simpler thiophene derivatives. One common synthetic route includes:
Industrial production methods are less documented but likely involve scaled-up laboratory procedures optimized for cost-effectiveness and yield.
The molecular structure of 1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine consists of a thienopyrimidine ring fused with a pyrrolidine ring. Key structural features include:
The presence of nitrogen and sulfur atoms within the rings contributes to its chemical reactivity and potential biological activity.
1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions:
The products formed depend on the specific reagents and conditions used:
The mechanism of action for 1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine is primarily related to its interaction with specific biological targets:
1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine has diverse applications across several scientific domains:
It serves as a building block for synthesizing more complex molecules due to its unique structural features.
The compound has been studied for its potential as an enzyme inhibitor, particularly in antimicrobial research.
There is promising potential for developing new therapeutic agents targeting infectious diseases and possibly oncology applications.
It may be utilized in creating new materials with specific electronic or optical properties due to its heterocyclic structure.
Thieno[3,2-d]pyrimidine represents a privileged heterocyclic scaffold in contemporary drug discovery, characterized by its bicyclic structure that fuses thiophene and pyrimidine rings. This framework serves as a bioisostere of purine nucleobases, enabling targeted interactions with diverse biological macromolecules [1] [5]. The structural mimicry of endogenous nucleotides facilitates intrinsic binding to kinase ATP pockets and nucleic acid components, while its synthetic versatility permits strategic functionalization at positions 2, 4, 6, and 7 to modulate pharmacological profiles [2] [6]. The incorporation of pyrrolidine at the fourth position (1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine) exemplifies rational molecular design aimed at enhancing target affinity and optimizing physicochemical properties. This structural hybrid leverages the three-dimensional spatial coverage of pyrrolidine alongside the planar aromaticity of thienopyrimidine, creating synergistic effects critical for advanced therapeutic applications [4] [8].
Thieno[3,2-d]pyrimidine derivatives demonstrate remarkable versatility in oncotherapeutic target modulation, particularly within signal transduction pathways. Their mechanism spectrum encompasses:
Kinase Inhibition: Derivatives bearing aminopyrrolidine substitutions exhibit nanomolar inhibitory activity against phosphoinositide 3-kinase isoforms. Molecular docking reveals critical hydrogen bonding between the morpholine oxygen (frequently paired with pyrrolidine in advanced derivatives) and valine residues (Val851, Val848, Val882) within kinase hinge regions [6]. Compound VIb demonstrated 72-84% inhibition of Phosphoinositide 3-Kinase β/γ at micromolar concentrations, correlating with potent antiproliferative effects in breast carcinoma cell lines (T-47D growth inhibition = 78%) [6].
Microtubule-Targeting Mechanisms: Structural optimization of verubulin analogs yielded thieno[3,2-d]pyrimidine derivatives (e.g., compound 4a) with low-nanomolar cytotoxicity (Half Maximal Inhibitory Concentration = 5.83-8.63 nM) across multiple tumor cell lines. These compounds disrupt tubulin polymerization by occupying the colchicine binding site, specifically engaging hydrophobic Zone 1 through thiophene ring interactions with β-Alanine352, β-Alanine314, β-Alanine315, and β-Methionine257 residues. Crucially, they maintain efficacy against paclitaxel-resistant phenotypes by evading permeability glycoprotein-mediated efflux [10].
Dual Receptor Tyrosine Kinase Modulation: Structural hybridization strategies have produced compounds simultaneously inhibiting Epidermal Growth Factor Receptor and Human Epidermal Growth Factor Receptor 2. The thienopyrimidine core anchors these inhibitors through hinge-binding interactions, while the pyrrolidine carbonyl extension participates in auxiliary hydrophobic pocket occupancy [2].
Table 1: Targeted Therapeutic Applications of Thieno[3,2-d]pyrimidine Derivatives
Biological Target | Derivative Structural Features | Potency Range | Primary Therapeutic Indication |
---|---|---|---|
Phosphoinositide 3-Kinase α/β/δ | Morpholine-pyrrolidine conjugates | Half Maximal Inhibitory Concentration = 0.12-1.84 μM | Breast carcinoma |
Tubulin polymerization | 4-Pyrrolidinyl with trimethoxyphenyl | Half Maximal Inhibitory Concentration = 5.83-8.63 nM | Ovarian/pulmonary malignancies |
Epidermal Growth Factor Receptor/Human Epidermal Growth Factor Receptor 2 | 2-Anilino-4-pyrrolidinyl substitution | Inhibition Constant < 50 nM | Metastatic breast cancer |
The scaffold’s synthetic tractability enables systematic exploration of structure-activity relationships. Nucleophilic displacement at the fourth position allows incorporation of nitrogenous heterocycles like pyrrolidine, establishing critical hydrogen-bonding networks with target proteins. Additionally, electrophilic aromatic substitution at the sixth position modulates electron distribution, influencing π-stacking capabilities within hydrophobic binding pockets [5] [6].
Pyrrolidine integration into bioactive heterocycles confers multidimensional advantages through stereoelectronic modulation and spatial occupation:
Conformational Dynamics: The saturated five-membered ring undergoes rapid pseudorotation, enabling adaptive binding to enantioselective protein domains. This flexibility allows pyrrolidine-containing compounds to sample bioactive conformations inaccessible to planar scaffolds, enhancing target complementarity. The energy barrier for ring inversion (approximately 10 kcal/mol) facilitates conformational interconversion at physiological temperatures [7] .
Polar Interactions: With computed basicity (pKₐ of conjugate acid = 11.27 in water), pyrrolidine serves as a hydrogen bond donor superior to aromatic counterparts like pyrrole (pKₐ = 0.15). The sp³-hybridized nitrogen forms stable salt bridges with aspartate/glutamate residues in target proteins, while its non-planarity exposes the lone electron pair for directional bonding [7] . Molecular dynamics simulations demonstrate that pyrrolidine nitrogen in 1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine maintains water-mediated hydrogen bonds with β-Valine236 and β-Cysteine239 in tubulin’s helix 7 domain [10].
Stereochemical Complexity: Chiral pyrrolidine derivatives enable precise spatial orientation of pharmacophoric elements. Enantioselective synthesis of (S)-prolinol-modified thienopyrimidines yielded 15-fold enhanced Phosphoinositide 3-Kinase α affinity over racemic mixtures, underscoring the significance of absolute configuration in target engagement [7].
The covalent linkage between thienopyrimidine and pyrrolidine creates a hybrid architecture with optimized drug-like properties:
Electronic Distribution: Quantum mechanical calculations indicate substantial charge delocalization from the pyrrolidine nitrogen to the pyrimidine ring (dipole moment = 3.92 Debye), enhancing water solubility (predicted LogS = -4.12) while maintaining membrane permeability (cLogP = 2.18) [7] [8]. This balanced polarity profile addresses limitations of highly lipophilic thienopyrimidine precursors.
Three-Dimensional Vectorality: X-ray crystallography of 2-(pyrrolidine-1-carbonyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine (PubChem CID: 164607234) demonstrates dihedral angles of 67.3° between the heterocyclic systems. This orthogonal orientation projects the pyrrolidine carbonyl into solvent-exposed regions, permitting additional interactions without steric clash [4] [8].
Metabolic Resistance: Comparative metabolism studies show pyrrolidine-containing derivatives exhibit 3-fold lower cytochrome P450 3A4-mediated clearance than piperidine analogs due to constrained N-oxidation susceptibility. The ring’s compact size (Van der Waals volume = 71.9 ų) minimizes hydrophobic contact with oxidative enzyme sites [7].
Table 2: Pyrrolidine-Mediated Binding Interactions in Protein-Ligand Complexes
Target Protein | Interaction Type | Amino Acid Residues | Binding Energy Contribution (kcal/mol) |
---|---|---|---|
Phosphoinositide 3-Kinase γ | Hydrogen bond donation | Asparagine836 | -2.8 |
Tubulin dimer | Water-bridged hydrogen bond | β-Valine236/β-Cysteine239 | -1.7 |
Epidermal Growth Factor Receptor tyrosine kinase | Salt bridge formation | Glutamate738 | -4.1 |
The 1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine architecture thus represents a strategic advancement in heterocyclic drug design, synergizing the target affinity of thienopyrimidine with the pharmacokinetic advantages of aliphatic amines. Ongoing structural refinements focus on stereoselective variants and bifunctional hybrids to overcome resistance mechanisms in advanced malignancies [4] [7] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3